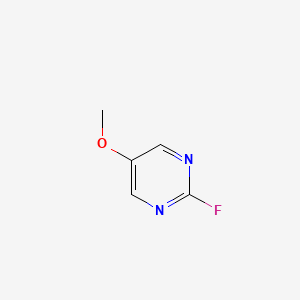

![molecular formula C8H8N4O B6166922 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 138254-48-5](/img/no-structure.png)

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been confirmed through X-ray diffraction analysis . The structure is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The absorption and emission spectra of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . The photophysical properties can be tuned, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .作用機序

While the specific mechanism of action for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to have significant biological and pharmacological importance, including hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with ammonia in the presence of a dehydrating agent.", "Starting Materials": [ "6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid", "Ammonia", "Dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Add 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to a reaction vessel", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the reaction vessel", "Heat the reaction mixture to a temperature of 150-200°C under an inert atmosphere for 2-4 hours", "Add ammonia to the reaction mixture and continue heating for an additional 2-4 hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide" ] } | |

CAS番号 |

138254-48-5 |

製品名 |

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |

分子式 |

C8H8N4O |

分子量 |

176.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。